1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine
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Overview
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of bromine, trifluoromethyl, and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products: The major products formed from these reactions include azo compounds, amine derivatives, and substituted phenylhydrazines .
Scientific Research Applications
1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The exact mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects. The compound may inhibit or activate certain pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl and hydrazine groups but lacks the bromine atom.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: Contains similar hydrazine functionality but with different substituents.
Uniqueness: 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
InChI Key |
IDBFIIZNCSOBER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)NN |
Origin of Product |
United States |
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